2-Bromo-9,9-dioctyl-9H-fluorene

Beschreibung

Molecular Geometry and Bonding Configurations

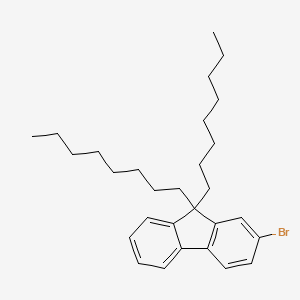

2-Bromo-9,9-dioctyl-9H-fluorene represents a significant class of functionalized fluorene derivatives with important electronic properties. The molecular structure consists of a tricyclic fluorene backbone with specific modifications at key positions. The compound has a molecular formula of C29H41Br and a molecular weight of 469.54 g/mol.

The core of the molecule features a rigid fluorene scaffold composed of two benzene rings fused to a central five-membered ring. This planar tricyclic aromatic system provides structural rigidity and facilitates π-electron conjugation throughout the molecule. The bromine atom is positioned at the 2-position of the fluorene core, creating an electron-withdrawing effect that influences the electronic distribution across the aromatic system.

At the 9-position of the fluorene core, two octyl chains (C8H17) are attached to a sp3-hybridized carbon atom. These long alkyl chains extend outward from the planar aromatic core, resulting in a three-dimensional molecular architecture. The presence of these flexible alkyl chains significantly affects the physical properties of the compound, including solubility in organic solvents and crystal packing arrangements.

The bond angles around the 9-position carbon exhibit tetrahedral geometry (approximately 109.5°), while the bonds within the aromatic rings maintain the characteristic 120° angles typical of sp2-hybridized carbons. The C-Br bond length is approximately 1.9 Å, which is longer than typical C-C bonds due to the larger atomic radius of bromine.

The overall molecular structure can be represented as follows:

| Structural Feature | Description |

|---|---|

| Core scaffold | Tricyclic fluorene (two benzene rings fused to a five-membered ring) |

| 2-position | Bromine substituent |

| 9-position | Two octyl chains (C8H17) |

| Hybridization at 9-position | sp3 (tetrahedral) |

| Hybridization in aromatic rings | sp2 (planar) |

| Overall molecular geometry | Planar aromatic core with flexible alkyl chains |

Eigenschaften

IUPAC Name |

2-bromo-9,9-dioctylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41Br/c1-3-5-7-9-11-15-21-29(22-16-12-10-8-6-4-2)27-18-14-13-17-25(27)26-20-19-24(30)23-28(26)29/h13-14,17-20,23H,3-12,15-16,21-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVGRPGDCPNGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514137 | |

| Record name | 2-Bromo-9,9-dioctyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302554-80-9 | |

| Record name | 2-Bromo-9,9-dioctyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-9,9-di-n-octylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-9,9-dioctyl-9H-fluorene typically involves the bromination of 9,9-dioctylfluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent like chloroform or dichloromethane .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as alkyl or aryl groups.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, which are useful in different applications.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium or potassium alkoxides, amines, and thiols are commonly used under mild to moderate conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted fluorenes are formed.

Oxidation Products: Oxidized derivatives like fluorenones and fluorenols are common products.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

2-Bromo-9,9-dioctyl-9H-fluorene is extensively utilized in the field of organic electronics, particularly in the development of:

- Organic Light Emitting Diodes (OLEDs) : This compound serves as a building block for blue-emitting materials essential in OLED technology. Its ability to facilitate charge transport and light emission is critical for device efficiency .

- Organic Photovoltaics (OPVs) : It is incorporated into the active layers of solar cells to enhance their efficiency. The compound's electronic properties contribute to improved charge separation and transport within the photovoltaic material .

- Conducting Polymers : this compound is used in the synthesis of conjugated polymers, which are integral to various electronic applications due to their conductivity and stability .

Materials Science

The compound plays a significant role in materials science, particularly in:

- Polymer Development : It is employed in the synthesis of novel polymers and copolymers that exhibit unique electronic and optical properties. These materials are crucial for creating advanced electronic devices with tailored functionalities .

- Fluorescent Probes : Due to its strong fluorescence properties, this compound has been explored as a fluorescent probe for bioimaging applications. Its ability to emit strong blue light makes it suitable for tracking biological processes in live cells .

Biological Studies

In biological research, this compound has been investigated for:

- Bioimaging Applications : Its fluorescence allows it to be used as a probe for imaging cellular processes, providing insights into biological mechanisms at the molecular level .

- Medicinal Chemistry : The compound has potential as a precursor in the synthesis of pharmaceutical compounds. Its electrophilic nature may allow it to interact with various biomolecules, including proteins and nucleic acids .

Wirkmechanismus

The mechanism of action of 2-Bromo-9,9-dioctyl-9H-fluorene in electronic applications involves its ability to participate in π-conjugation, which facilitates charge transport. The presence of the bromine atom and octyl groups influences the electronic properties, making it suitable for use in devices that require high electron mobility and stability .

Vergleich Mit ähnlichen Verbindungen

Substituent Chain Length Variations

- 2-Bromo-9,9-dihexyl-9H-fluorene (CAS: 226070-05-9): Structural Difference: Hexyl (C6) vs. octyl (C8) chains at the 9-position. Impact: Shorter hexyl chains reduce steric hindrance and slightly lower solubility in nonpolar solvents compared to the octyl variant. This affects reaction yields in cross-coupling steps; for example, dihexyl derivatives are reported in multi-step syntheses of dyes with moderate yields (53–86%) . Applications: Used in asymmetric dye synthesis where controlled reactivity is prioritized over solubility .

Halogenation Pattern

- 2,7-Dibromo-9,9-dioctyl-9H-fluorene (CAS: 198964-64-4): Structural Difference: Bromination at both 2- and 7-positions. Impact: Dual bromine atoms enable polymerization (e.g., with tetrafluorobenzene via Pd-catalyzed C–H activation) and symmetric functionalization. Applications: Key monomer for polyfluorenes in organic solar cells and light-emitting diodes (OLEDs) .

Functional Group Replacements

- 2-Ethynyl-9,9-dioctyl-9H-fluorene: Structural Difference: Bromine replaced with an ethynyl group (–C≡CH). Impact: Ethynyl groups enhance conjugation length, improving charge transport in semiconducting polymers. This modification shifts absorption/emission spectra to longer wavelengths, useful in near-infrared (NIR) laser protection materials . Applications: Nonlinear optical materials and single-walled carbon nanotube sorting agents .

- 2-Nitro-9,9-dioctyl-9H-fluorene: Structural Difference: Bromine replaced with a nitro (–NO2) group. Impact: Nitro groups introduce strong electron-withdrawing effects, altering electronic properties for use in thermally stable chromophores. However, nitro derivatives often exhibit reduced stability under harsh reaction conditions compared to brominated analogs .

Comparative Data Table

Key Research Findings

- Reactivity in Cross-Coupling: Mono-bromo derivatives (e.g., this compound) show higher selectivity in Sonogashira couplings compared to dihalogenated analogs, minimizing side reactions .

- Optoelectronic Performance : Polymers derived from 2,7-dibromo-9,9-dioctyl-9H-fluorene exhibit superior charge mobility (10⁻³ cm²/V·s) due to extended π-conjugation, whereas ethynyl-modified variants achieve broader absorption ranges (600–900 nm) .

- Solubility vs. Functionality Trade-off : Octyl chains improve solubility in toluene and chloroform, critical for solution-processed devices, but reduce crystallinity compared to shorter-chain analogs .

Biologische Aktivität

2-Bromo-9,9-dioctyl-9H-fluorene (C29H41Br) is an organic compound that has garnered attention in various fields, particularly in materials science and biological research. This article delves into its biological activity, synthesis, and potential applications based on recent studies.

Chemical Structure and Properties

This compound is characterized by its fluorene backbone with two octyl groups and a bromine substituent. The presence of the bromine atom can significantly influence its reactivity and biological interactions. Its molecular structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves direct arylation techniques. For instance, one study demonstrated the use of direct arylation polymerization to create conjugated polymers incorporating this compound. The yield for the synthesis was reported at approximately 83% using specific reaction conditions .

The biological activity of this compound has been explored in several contexts:

- Antioxidant Properties : Compounds similar to this compound have shown potential antioxidant activities, which may be attributed to their ability to scavenge free radicals.

- Cellular Interactions : Studies have indicated that the compound may interact with cellular receptors or enzymes, potentially modulating neurotransmitter release or influencing metabolic pathways .

- Toxicological Assessments : Research has highlighted the need for toxicological data to understand the adverse health effects associated with compounds like this compound. Its effects on endocrine systems and metabolism have been subjects of investigation .

Research Findings

Recent studies have provided insights into the biological implications of this compound:

Case Studies

- Photonic Applications : A case study highlighted the use of this compound in developing near-infrared dyes for organic light-emitting diodes (OLEDs). The study demonstrated enhanced performance characteristics when utilized in specific electronic configurations .

- Toxicological Screening : Another investigation focused on assessing the toxicological profiles of various brominated compounds including this compound. The findings suggested potential endocrine-disrupting effects that warrant further exploration .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-bromo-9,9-dioctyl-9H-fluorene?

The synthesis typically involves halogenation of 9,9-dioctylfluorene precursors under controlled conditions. For example:

- Bromination : Reacting 9,9-dioctylfluorene with bromine (Br₂) or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under inert atmosphere (N₂/Ar) .

- Purification : Column chromatography with silica gel and solvents like hexane/ethyl acetate is critical to isolate the product.

- Validation : Confirm purity via ¹H/¹³C NMR and mass spectrometry (MS) .

Q. How can researchers validate the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) .

- Spectroscopy : ¹H NMR (500 MHz) to verify substitution patterns (e.g., bromine at C2) and ¹³C NMR for backbone confirmation .

- Elemental Analysis : Match calculated vs. observed C/H/Br ratios .

Advanced Research Questions

Q. How does the bromine substituent influence the photophysical properties of 9,9-dioctylfluorene derivatives?

Bromine introduces heavy-atom effects, enhancing spin-orbit coupling and intersystem crossing. This is critical for applications in:

- Organic Light-Emitting Diodes (OLEDs) : Bromine alters emission spectra and charge transport properties.

- Nonlinear Optics : Brominated derivatives exhibit enhanced two-photon absorption cross-sections .

- Methodological Note : Compare UV-Vis absorption and fluorescence spectra with non-brominated analogs .

Q. What challenges arise in crystallographic refinement of brominated fluorene derivatives, and how are they addressed?

Bromine’s high electron density complicates X-ray diffraction analysis. Solutions include:

Q. How can researchers resolve contradictions in reaction yields during cross-coupling reactions involving this compound?

Common issues include steric hindrance from octyl groups and bromine’s low reactivity. Mitigation strategies:

Q. What role does this compound play in pharmaceutical intermediates?

The compound serves as a precursor for antiviral drugs:

- Case Study : Ledipasvir (HCV protease inhibitor) synthesis involves brominated fluorene derivatives as key intermediates .

- Functionalization : Bromine enables regioselective functionalization (e.g., iodine substitution for radioimaging probes) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

Discrepancies arise from:

Q. How to reconcile conflicting NMR data for brominated fluorenes?

Ensure:

- Deuterated Solvents : Use CDCl₃ instead of DMSO-d₆ to avoid peak broadening.

- Relaxation Delays : Increase acquisition times to resolve overlapping signals from octyl chains .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.